molecular formula C16H14O3S B13751455 4-(1,3-Benzoxathiol-2-yl)-alpha-methylbenzeneacetic acid CAS No. 52787-33-4

4-(1,3-Benzoxathiol-2-yl)-alpha-methylbenzeneacetic acid

Katalognummer: B13751455
CAS-Nummer: 52787-33-4
Molekulargewicht: 286.3 g/mol
InChI-Schlüssel: IGPHQHDMKZAZHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,3-Benzoxathiol-2-yl)-alpha-methylbenzeneacetic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoxathiol ring fused to a benzeneacetic acid moiety, which imparts distinct chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzoxathiol-2-yl)-alpha-methylbenzeneacetic acid typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,3-Benzoxathiol-2-yl)-alpha-methylbenzeneacetic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

4-(1,3-Benzoxathiol-2-yl)-alpha-methylbenzeneacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(1,3-Benzoxathiol-2-yl)-alpha-methylbenzeneacetic acid involves its interaction with specific molecular targets and pathways. The benzoxathiol ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(1,3-Benzoxathiol-2-yl)-alpha-methylbenzeneacetic acid shares similarities with other benzoxathiol derivatives and benzeneacetic acid analogs.
  • Compounds such as 4-(1,3-Benzoxathiol-2-yl)-alpha-methylbenzenepropanoic acid and 4-(1,3-Benzoxathiol-2-yl)-alpha-methylbenzenebutanoic acid are structurally related.

Uniqueness

The uniqueness of this compound lies in its specific combination of the benzoxathiol ring and the alpha-methylbenzeneacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

52787-33-4

Molekularformel

C16H14O3S

Molekulargewicht

286.3 g/mol

IUPAC-Name

2-[4-(1,3-benzoxathiol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C16H14O3S/c1-10(15(17)18)11-6-8-12(9-7-11)16-19-13-4-2-3-5-14(13)20-16/h2-10,16H,1H3,(H,17,18)

InChI-Schlüssel

IGPHQHDMKZAZHP-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)C2OC3=CC=CC=C3S2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.